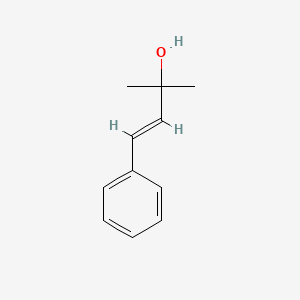
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group, a hydroxypropyl side chain, and a pyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone under acidic or basic conditions to yield the pyridazinone core. The hydroxypropyl side chain can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of substituted dichlorophenyl derivatives.
科学研究应用
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the hydroxypropyl side chain.
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-3(2H)-pyridazinone: Contains a shorter hydroxyalkyl side chain.
Uniqueness
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is unique due to the presence of the hydroxypropyl side chain, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
属性
CAS 编号 |
35507-89-2 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC 名称 |
6-(3,4-dichlorophenyl)-2-(3-hydroxypropyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-3-2-9(8-11(10)15)12-4-5-13(19)17(16-12)6-1-7-18/h2-3,8,18H,1,4-7H2 |
InChI 键 |
QKXRDCSATQJSDU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(N=C1C2=CC(=C(C=C2)Cl)Cl)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetonitrile](/img/structure/B11944425.png)
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)




![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)


